molecular formula C4H2Br3F5 B1422077 1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane CAS No. 1309602-10-5

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane

Cat. No.: B1422077
CAS No.: 1309602-10-5
M. Wt: 384.76 g/mol
InChI Key: CKONGDIEEOGGLY-UHFFFAOYSA-N
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Description

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane is a halogenated organic compound with the molecular formula C4H2Br3F5 It is characterized by the presence of three bromine atoms and five fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane can be synthesized through several methods. One common approach involves the bromination of 1,1,4,4,4-pentafluorobutane. The reaction typically requires a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and phase-transfer agents can further enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. These reactions typically occur under basic conditions and result in the formation of substituted derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of 1,1,4,4,4-pentafluorobutane.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common. Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the bromine atoms to bromine oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles (OH-, RO-, NH2-), basic conditions (NaOH, KOH)

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)

    Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or neutral conditions

Major Products Formed

    Substitution: Substituted derivatives (e.g., 1,2,2-trihydroxy-1,1,4,4,4-pentafluorobutane)

    Reduction: 1,1,4,4,4-pentafluorobutane

    Oxidation: Bromine oxides (e.g., Br2O, BrO3-)

Scientific Research Applications

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of bromine and fluorine atoms into organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals, including flame retardants, refrigerants, and surfactants. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane can be compared with other halogenated butanes, such as:

  • **1

Properties

IUPAC Name

1,2,2-tribromo-1,1,4,4,4-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br3F5/c5-2(6,4(7,11)12)1-3(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKONGDIEEOGGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)(Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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